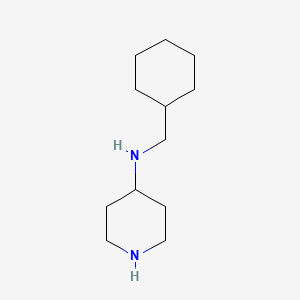

N-(cyclohexylmethyl)piperidin-4-amine

Description

Contextualization within Piperidine (B6355638) Derivative Research

The study of N-(cyclohexylmethyl)piperidin-4-amine is situated within the extensive and highly significant field of piperidine derivative research. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important synthetic fragments in the design and construction of drugs. nih.govnih.gov This structural motif is ubiquitous in medicinal chemistry, appearing in more than twenty classes of pharmaceuticals and a vast array of natural alkaloids. nih.govnih.govdntb.gov.ua

Research has consistently demonstrated that compounds incorporating a piperidine scaffold exhibit a wide spectrum of pharmacological activities. researchgate.netajchem-a.com These biological properties are diverse, including applications as analgesic, anti-inflammatory, antimicrobial, antiviral, and antipsychotic agents. researchgate.netnih.govbiointerfaceresearch.com Furthermore, piperidine derivatives have been investigated for their potential in treating complex diseases such as cancer, malaria, and Alzheimer's disease. researchgate.netnih.govajchem-a.com The prevalence of this scaffold in both natural products and synthetic drugs underscores its importance as a "prerogative structure" for developing new therapeutic agents with desirable properties. nih.govpharmjournal.rubohrium.com The development of efficient synthetic methods for creating substituted piperidines is, therefore, a crucial objective in modern organic and medicinal chemistry. nih.govajchem-a.com

Significance of N-Substitution and Aminopiperidine Scaffold in Chemical Biology

The specific structure of this compound combines two features of high importance in chemical biology: the 4-aminopiperidine (B84694) (4AP) scaffold and a distinct N-substitution.

The 4-aminopiperidine scaffold is a well-established pharmacophore in drug discovery. A notable example of its application is in the development of novel antiviral agents. Researchers identified the 4AP scaffold as the basis for a class of potent inhibitors of the Hepatitis C Virus (HCV). nih.govacs.org In these studies, the 4AP core was found to be crucial for inhibiting the assembly and release of infectious viral particles. nih.gov This scaffold has also been a key component in the synthesis of M3 muscarinic receptor antagonists. researchgate.net The primary amine at the 4-position is a critical functional group that can participate in key molecular interactions, such as hydrogen bonding with biological targets. acs.org

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Piperidine | C₅H₁₁N | 85.15 wikipedia.org | Unsubstituted parent heterocycle. wikipedia.org |

| This compound | C₁₂H₂₄N₂ | 196.33 cymitquimica.com | Features a 4-amino group and an N-cyclohexylmethyl substituent. |

| n-(Cyclohexylmethyl)-1-methylpiperidin-4-amine | C₁₃H₂₆N₂ | 210.37 cymitquimica.com | Features an N-methyl group on the 4-amino nitrogen in addition to the N-cyclohexylmethyl group. |

| 4-Cyclohexyl-n,n-dimethylpiperidin-4-amine | C₁₃H₂₆N₂ | 210.36 bldpharm.com | Features a cyclohexyl group and a dimethylamino group both at the 4-position. |

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C12H24N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h11-14H,1-10H2 |

InChI Key |

IRGKSSGGAFUSET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylmethyl Piperidin 4 Amine and Its Analogues

Direct N-Alkylation Approaches

Direct N-alkylation offers a straightforward method for the synthesis of N-(cyclohexylmethyl)piperidin-4-amine. This approach involves the reaction of a piperidin-4-amine derivative with a suitable cyclohexylmethyl electrophile.

Nucleophilic Substitution Reactions with Cyclohexylmethyl Halides

A common and direct route to this compound is the nucleophilic substitution reaction between piperidin-4-amine and a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or chloride. In this reaction, the lone pair of electrons on the piperidine (B6355638) nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the cyclohexylmethyl halide and displacing the halide ion to form the desired N-C bond.

To prevent potential side reactions, such as the alkylation of the 4-amino group, it is often advantageous to use a protected form of piperidin-4-amine, for instance, tert-butyl piperidin-4-ylcarbamate. Following the N-alkylation of the piperidine nitrogen, the protecting group on the 4-amino functionality can be removed under appropriate conditions to yield the final product.

Optimization of Reaction Conditions and Reagents

The efficiency of the direct N-alkylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the nature of the leaving group on the cyclohexylmethyl moiety.

Commonly used solvents for this type of reaction include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724), which can effectively solvate the reacting species. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently employed.

The reaction temperature can also be adjusted to control the reaction rate. In some cases, heating may be necessary to achieve a reasonable reaction time, while in other instances, the reaction can proceed at room temperature. The choice of the halide in the cyclohexylmethyl reagent also plays a role, with iodides and bromides generally being more reactive than chlorides due to their better leaving group ability.

| Parameter | Common Conditions | Rationale |

| Solvent | DMF, Acetonitrile, Dichloromethane (DCM) | Polar aprotic solvents facilitate the Sₙ2 reaction. |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Neutralizes the acid byproduct and drives the reaction forward. |

| Temperature | Room Temperature to 80°C | Controls the reaction rate; higher temperatures can increase the rate but may also lead to side products. |

| Reactants | Piperidin-4-amine (or protected form), Cyclohexylmethyl bromide/chloride | Nucleophile and electrophile for the substitution reaction. |

Multi-Step Synthetic Strategies

Multi-step syntheses provide an alternative and often more controlled approach to this compound and its analogues. These routes typically start from a piperidin-4-one intermediate and involve a key reductive amination step.

Routes via Piperidin-4-one Intermediates

A versatile multi-step strategy commences with a suitable piperidin-4-one derivative, such as N-Boc-4-piperidone. This intermediate allows for the initial construction of the 4-aminopiperidine (B84694) core. The ketone functionality of piperidin-4-one can be converted to an amino group through various methods, most notably reductive amination.

This approach offers the advantage of introducing diverse functionalities at the 4-position of the piperidine ring before the final N-alkylation step. For instance, reductive amination of N-Boc-4-piperidone with ammonia (B1221849) or a protected amine source can yield N-Boc-4-aminopiperidine. This intermediate can then be N-alkylated with a cyclohexylmethyl halide, followed by deprotection of the Boc group to afford the target compound.

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a cornerstone of piperidine synthesis, enabling the formation of a new carbon-nitrogen bond. In the context of synthesizing this compound, this reaction can be implemented in two principal ways:

Reaction of Piperidin-4-amine with Cyclohexanecarboxaldehyde: In this direct approach, piperidin-4-amine is reacted with cyclohexanecarboxaldehyde. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent for this purpose. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C).

Reaction of a Piperidin-4-one with Cyclohexanemethanamine: Alternatively, a piperidin-4-one intermediate can be subjected to reductive amination with cyclohexanemethanamine. This reaction also proceeds through an imine intermediate, which is subsequently reduced to form the N-(cyclohexylmethyl)piperidine moiety.

The choice of reducing agent is critical for the success of the reductive amination. Milder reducing agents are often preferred as they selectively reduce the imine intermediate in the presence of the starting carbonyl compound.

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective, often used for one-pot reactions. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but toxic; requires careful pH control. |

| Catalytic Hydrogenation (H₂/Pd, PtO₂) | Methanol (MeOH), Ethanol (EtOH), Acetic Acid | "Green" method, but may not be compatible with all functional groups. |

Advanced Alkylation and Reduction Sequences

More advanced synthetic strategies for N-substituted piperidines involve sophisticated alkylation and reduction sequences that can offer improved selectivity and efficiency. For instance, "borrowing hydrogen" or "hydrogen autotransfer" catalysis represents a modern and atom-economical approach. In this methodology, a catalyst, often based on iridium or ruthenium, temporarily "borrows" hydrogen from an alcohol (e.g., cyclohexylmethanol) to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine (piperidin-4-amine), and the borrowed hydrogen is returned in the final reduction step. This process avoids the need to pre-form the aldehyde and uses an alcohol as the alkylating agent, with water being the only byproduct.

Another advanced technique is the use of double reductive amination of dicarbonyl compounds. While not directly applicable to the synthesis of the target compound in a single step, this method is powerful for constructing the piperidine ring itself from acyclic precursors, which can then be further functionalized.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its analogues can be efficiently approached through both convergent and divergent strategies, which allow for the systematic exploration of structure-activity relationships (SAR).

Utilizing Common Piperidine Precursors and Intermediates

A common and highly effective strategy for synthesizing N-substituted 4-aminopiperidines involves the use of readily available piperidine precursors. A divergent approach often begins with a common intermediate, such as 1-Boc-4-piperidone or 4-amino-1-Boc-piperidine, which can then be elaborated into a library of diverse analogues. acs.orgnih.gov

One of the most direct methods for the synthesis of this compound is the reductive amination of a piperidin-4-amine precursor with cyclohexanecarboxaldehyde. researchgate.netorganic-chemistry.org This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net

Alternatively, a nucleophilic substitution (alkylation) reaction can be employed. This involves reacting piperidin-4-amine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in the presence of a base to neutralize the hydrogen halide formed. nih.gov

A convergent synthesis approach could involve the preparation of the piperidine ring and the N-substituent separately, followed by their coupling in a final step. For instance, a protected 4-aminopiperidine fragment can be coupled with a pre-functionalized cyclohexylmethyl moiety. nih.gov This strategy is particularly useful for creating complex analogues where modifications are desired on both the piperidine and cyclohexyl rings.

Table 1: Key Synthetic Reactions for N-Alkylation of Piperidin-4-amine

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Reductive Amination | Piperidin-4-amine, Cyclohexanecarboxaldehyde | NaBH(OAc)₃, Dichloromethane | This compound |

| Alkylation | Piperidin-4-amine, Cyclohexylmethyl bromide | K₂CO₃, Acetonitrile | This compound |

Asymmetric Synthesis Considerations in Piperidine Derivatization

When chirality is a factor in the biological activity of piperidine derivatives, asymmetric synthesis becomes crucial. For analogues of this compound that may contain stereocenters on the piperidine ring, several enantioselective methods can be employed.

The asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. nih.govacs.org For example, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) derivative can be used to construct a chiral piperidinone skeleton, which can then be further functionalized. nih.govacs.org

Another approach involves a three-component cascade coupling reaction to assemble a functionalized piperidinone in one pot with high stereocontrol. nih.gov Subsequent chemical transformations can then lead to the desired chiral 4-aminopiperidine derivative. Base-catalyzed epimerization can also be used to convert an undesired diastereomer into the desired one, often driven by crystallization. nih.govacs.org

General Principles in Piperidine Synthesis

The construction of the piperidine ring itself is a foundational aspect of synthesizing complex derivatives. Several general principles and reaction types are widely employed. nih.govorganic-chemistry.org

Intramolecular and Intermolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. mdpi.com This approach involves a precursor molecule containing both the nitrogen atom and a reactive group that can participate in ring closure. Examples include:

Reductive Amination of Amino-Aldehydes: A linear molecule containing both an amine and an aldehyde (or ketone) can cyclize via intramolecular reductive amination. nih.gov

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated system can form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also be an effective method for constructing the piperidine scaffold. nih.govmdpi.com

Amide Cyclization: Halogenated amides can undergo a one-pot cyclization/reduction cascade to form piperidines. mdpi.comnih.gov

Intermolecular reactions build the piperidine ring from two or more separate components. A classic example is the Mannich condensation, which can be used to synthesize piperidin-4-ones, key precursors to 4-aminopiperidines. ajchem-a.com

Metal-Catalyzed Reactions in Piperidine Formation

Transition metal catalysis plays a significant role in modern piperidine synthesis, enabling reactions that are otherwise difficult to achieve. nih.gov

Hydrogenation: The catalytic hydrogenation of pyridine (B92270) derivatives is one of the most common methods for producing the piperidine core. Various catalysts based on ruthenium, rhodium, iridium, and nickel are used, often under high pressure and temperature. nih.gov

Annulation Reactions: Metal-catalyzed [5+1] annulation methods can construct the piperidine ring by combining a five-atom chain with a one-atom component. nih.gov

Oxidative Amination: Gold- or palladium-catalyzed oxidative amination of unactivated alkenes provides a route to functionalized piperidines. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Metal Catalyst | Substrate Example | Product Type |

| Asymmetric Hydrogenation | Iridium(I) complex | 2-Substituted Pyridinium Salt | Chiral 2-Substituted Piperidine |

| Hydrogen Borrowing Annulation | Iridium(III) complex | Amino alcohol and aldehyde | Substituted Piperidine |

| Oxidative Amination | Gold(I) complex | Non-activated alkene | Substituted Piperidine |

Annulation and Amination Approaches

Annulation strategies involve the formation of the piperidine ring through a cycloaddition or related ring-forming process. These methods can provide rapid access to complex piperidine structures. ajchem-a.com Amination reactions are crucial for introducing the key amino group at the 4-position or for forming the ring itself.

Approaches such as the aza-Pummerer reaction can be used in [5+1] acid-mediated annulations to form the piperidine ring. nih.gov Furthermore, direct amination of C-H bonds, though challenging, is an increasingly explored area for the efficient synthesis of piperidines. mdpi.com

Chemical Reactivity and Derivatization of the N Cyclohexylmethyl Piperidin 4 Amine Core

Oxidation Reactions

The nitrogen atoms in N-(cyclohexylmethyl)piperidin-4-amine are susceptible to oxidation. The tertiary amine within the piperidine (B6355638) ring is particularly prone to oxidation to form an N-oxide, a common metabolic transformation for many xenobiotics containing such moieties.

Formation of N-Oxides

The oxidation of the tertiary piperidine nitrogen in this compound leads to the formation of the corresponding N-oxide. This transformation introduces a highly polar N+-O- bond, which significantly alters the physicochemical properties of the parent molecule, such as its solubility and basicity. While specific studies on this compound are not extensively documented in the literature, the oxidation of tertiary amines is a well-established reaction. nih.gov

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. nih.gov The reaction with hydrogen peroxide is often preferred due to its environmental benignity, producing only water as a byproduct. nih.gov The general reaction is depicted below:

This compound + Oxidizing Agent → this compound N-oxide

The reaction conditions typically involve stirring the amine with the oxidizing agent in a suitable solvent at controlled temperatures. Catalysts, such as tungsten or ruthenium compounds, can be employed to facilitate the oxidation with hydrogen peroxide. researchgate.net

Table 1: General Conditions for Tertiary Amine N-Oxidation

| Oxidizing Agent | Typical Solvents | Temperature Range (°C) | Catalyst (if any) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Water, Methanol, Acetonitrile (B52724) | 25 - 100 | Tungsten or Ruthenium salts |

Reduction Reactions

Reduction reactions involving the this compound core primarily concern the reduction of the N-oxide derivative back to the parent tertiary amine. The primary amine at the 4-position is already in a reduced state and is not susceptible to further reduction under standard conditions.

Formation of Secondary Amines

Common reducing agents for this process include trivalent phosphorus compounds (e.g., triphenylphosphine), sulfur-based reagents (e.g., sodium dithionite), and catalytic hydrogenation. The choice of reagent depends on the presence of other functional groups in the molecule.

This compound N-oxide + Reducing Agent → this compound

Nucleophilic Substitution Reactions of the Amine Moiety

The primary amine at the 4-position of the piperidine ring is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions. These reactions are fundamental for attaching new substituents to the piperidine core, thereby modifying its biological and chemical properties.

These reactions typically involve the attack of the lone pair of electrons on the primary amine nitrogen onto an electrophilic carbon atom, leading to the displacement of a leaving group. A wide range of electrophiles can be used, including alkyl halides, acyl chlorides, and sulfonyl chlorides. For instance, acylation with an acyl chloride in the presence of a base would yield an amide derivative.

This compound + R-COCl → N-(1-(cyclohexylmethyl)piperidin-4-yl)acetamide

The reactivity in these substitutions can be influenced by steric hindrance around the amine and the electronic properties of the electrophile.

Alkylation Reactions for Structural Elaboration

Alkylation of the primary amine moiety offers another avenue for the structural elaboration of the this compound core. These reactions can introduce a variety of alkyl groups, leading to the formation of secondary or tertiary amines at the 4-position, depending on the reaction conditions and the stoichiometry of the alkylating agent.

A common method for N-alkylation is the reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org This can lead to mono- or di-alkylation. Selective mono-alkylation can be achieved by carefully controlling the reaction conditions or by using specific strategies that favor the formation of the secondary amine. researchgate.net

Another important method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by in situ reduction with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the alkylated amine. researchgate.net This method is highly versatile and allows for the introduction of a wide range of substituents.

Table 2: Common Alkylation Methods for Primary Amines

| Alkylation Method | Reagents | Products |

|---|---|---|

| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Secondary and/or Tertiary Amine |

Advanced Spectroscopic and Computational Characterization

Chromatographic Separation and Identification

Chromatographic techniques are fundamental for separating components of a mixture and determining the purity of a compound.

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with the stationary phase and result in poor peak shape (tailing). labrulez.com

To overcome these issues, specialized methods are employed. These include the use of base-deactivated columns or columns with stationary phases designed specifically for amines, such as those incorporating potassium hydroxide (B78521) (KOH). labrulez.com Another effective strategy is derivatization, where the amine is converted into a less polar and more volatile derivative. For instance, derivatization with reagents like pentafluorobenzoyl chloride can significantly improve chromatographic performance. oup.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) are commonly used for the quantitative analysis of such compounds, while a mass spectrometer (MS) detector provides definitive identification. oup.comunodc.org

Interactive Table: Typical GC Parameters for the Analysis of Piperidine (B6355638) Derivatives

| Parameter | Description |

| Column | Fused-silica capillary column (e.g., 5% phenyl/95% methyl silicone), often base-deactivated. oup.comunodc.org |

| Carrier Gas | Helium or Hydrogen. oup.com |

| Injector | Split/Splitless, typically at a high temperature (e.g., 280 °C) to ensure rapid volatilization. oup.com |

| Oven Program | Temperature programming is used, starting at a lower temperature and ramping up to elute the analyte (e.g., initial 100 °C, ramp to 290 °C). unodc.org |

| Detector | Mass Spectrometry (MS) for identification, Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) for quantification. oup.comunodc.org |

Liquid Chromatography (LC and UHPLC) Methodologies

The separation and quantification of N-(cyclohexylmethyl)piperidin-4-amine in various matrices are effectively achieved using Liquid Chromatography (LC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques are fundamental for purity assessment, stability studies, and pharmacokinetic analysis. A common approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

For a compound like this compound, a C18 stationary phase is typically employed due to its versatility and effectiveness in retaining moderately non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a modifier like formic acid or phosphoric acid to improve peak shape and control the ionization state of the basic amine groups. sielc.comjapsonline.com The use of UHPLC, with its smaller particle size columns (typically sub-2 µm), allows for faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the compound while maintaining good separation from any potential impurities. dtu.dkclinicaterapeutica.it

Table 1: Typical LC/UHPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape for amines. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the compound. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. |

| Gradient | Start at low %B, ramp up to high %B | Ensures efficient elution and separation of components. |

| Column Temperature | 35-40°C | Improves peak symmetry and reduces viscosity. japsonline.com |

| Injection Volume | 5 - 50 µL | Amount of sample introduced into the system. japsonline.comdtu.dk |

| Detector | UV or Mass Spectrometer | For detection and quantification of the analyte. |

Integration with Mass Spectrometry

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the high sensitivity and specificity of MS for identification and quantification. kuleuven.be For the analysis of this compound, an electrospray ionization (ESI) source is commonly used in positive ion mode, as the two nitrogen atoms in the molecule are readily protonated.

The mass spectrometer can be operated in several modes. A full scan mode provides the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion), which for this compound would be expected at an m/z corresponding to its protonated form [M+H]⁺. uni.lu Tandem mass spectrometry (MS/MS) involves selecting the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. arkat-usa.org Common fragmentation pathways for piperidine-containing structures involve cleavage of bonds adjacent to the nitrogen atoms or within the ring systems.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 197.20 | Precursor ion (protonated molecule). uni.lu |

| [M+Na]⁺ | 219.18 | Sodium adduct, often observed with ESI. uni.lu |

| Fragment Ion 1 | ~114.12 | Corresponds to the loss of the cyclohexyl group. |

| Fragment Ion 2 | ~97.10 | Corresponds to the piperidin-4-amine moiety. |

| Fragment Ion 3 | ~83.08 | Corresponds to the cyclohexylmethyl cation. |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its electronic properties and chemical reactivity. rsc.orgmdpi.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting interaction sites. researchgate.net For this compound, the nitrogen atoms are expected to be the most electron-rich centers.

Table 3: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~1.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | Low | Indicates a low tendency to accept an electron. |

| Ionization Potential | High | Indicates a high energy requirement to remove an electron. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a protein target. figshare.comtandfonline.com

The process involves generating various conformations of the ligand and positioning them within the binding pocket of a receptor whose three-dimensional structure is known. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating more favorable interactions. pharmaceuticaljournal.net For a molecule containing piperidine and cyclohexyl groups, key interactions could include hydrogen bonds involving the amine groups, and hydrophobic or van der Waals interactions involving the aliphatic rings. nih.govnih.gov Such studies are crucial for hypothesis-driven drug design and for understanding potential biological activity. researchgate.net

Conformational Analysis and Structural Prediction

The this compound molecule possesses significant conformational flexibility due to its rotatable bonds and two non-aromatic ring systems. Computational conformational analysis is employed to identify the low-energy, and therefore most probable, three-dimensional structures of the molecule. nih.gov

Both the piperidine and cyclohexane (B81311) rings typically adopt chair conformations as these are the most stable arrangements. However, the orientation of the substituents (axial vs. equatorial) and the rotation around the C-N and C-C single bonds connecting the rings create a complex potential energy surface. Methods like molecular dynamics (MD) simulations or systematic conformational searches coupled with energy minimization (using DFT or molecular mechanics) can explore this surface to find the global and local energy minima. researchgate.netacs.org Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it interacts with biological targets.

In Silico Prediction of Chemical Transformations and Metabolites

In silico tools are increasingly used in early-stage drug development to predict the metabolic fate of a compound, which can help identify potentially active or toxic metabolites. news-medical.netdntb.gov.ua For this compound, these models predict which sites on the molecule are most susceptible to metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov

The predictions are based on rule-based systems or machine learning models trained on large datasets of known metabolic transformations. news-medical.net For this specific compound, likely metabolic pathways would include:

Hydroxylation: Addition of a hydroxyl (-OH) group, most likely on the cyclohexyl or piperidine rings at positions with weaker C-H bonds.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the cyclohexylmethyl group.

Oxidation: Oxidation of the secondary amine or at carbons adjacent to the nitrogen atoms.

Predicting these transformations helps in designing molecules with improved metabolic stability and guides experimental metabolite identification studies. news-medical.net

Table 4: Predicted Metabolic Transformations for this compound

| Transformation Type | Predicted Site(s) of Metabolism | Mediating Enzyme Family (Typical) |

| Aliphatic Hydroxylation | Cyclohexyl ring (e.g., C-4 position), Piperidine ring | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| N-Dealkylation | Cleavage of the N-CH₂ bond | Cytochrome P450 |

| Oxidation | Carbon alpha to piperidine nitrogen | Cytochrome P450 |

Mechanistic Investigations and Biological Target Modulation

In Vitro Mechanistic Studies of Molecular Interaction

Receptor Binding Affinities and Modulatory Effects (Agonism/Antagonism)

The specific receptor binding profile for N-(cyclohexylmethyl)piperidin-4-amine is not extensively documented in publicly available scientific literature. While the broader chemical class of piperidine (B6355638) derivatives is known to interact with a wide range of biological targets and exhibits diverse pharmacological activities, detailed binding affinity data (Kᵢ or Kd values) and functional characterization (i.e., agonist or antagonist activity) for this compound at specific receptors are not currently reported. ijnrd.org

Enzyme Inhibition Kinetics and Pathways (e.g., G9a, Farnesyltransferase)

There is no published scientific evidence to indicate that this compound functions as an inhibitor of the histone methyltransferase G9a or the enzyme farnesyltransferase. Research on inhibitors for these enzymes has focused on different chemical scaffolds. For instance, G9a inhibitors often feature quinazoline-based structures, while potent farnesyltransferase inhibitors have been developed from other classes of substituted piperidines that are structurally distinct from this compound. nih.govnih.govnih.gov

Cell-Based Assays for Cellular Activity and Target Engagement

The antiviral potential of the 4-aminopiperidine (B84694) (4AP) scaffold, to which this compound belongs, has been demonstrated in cell-based assays against the Hepatitis C Virus (HCV). nih.gov In a key study, a high-throughput phenotypic screen identified a 4AP derivative as a potent inhibitor of HCV replication. nih.gov The cellular activity was quantified using an HCV cell culture (HCVcc) system, which assesses the full viral life cycle. The initial hit compound from this screen, N-phenethyl-N-(piperidin-4-yl)acetamide, demonstrated significant efficacy. Subsequent optimization led to related compounds with improved potency. nih.govnih.gov

These assays confirmed that the 4AP chemotype is active within a cellular context, effectively inhibiting the production of infectious viral particles at non-cytotoxic concentrations.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Assay System |

|---|---|---|---|

| Compound 1 (N-phenethyl-N-(piperidin-4-yl)acetamide) | 2.03 | >50 | HCVcc |

Functional Biological Pathway Analysis

Modulation of Specific Signaling Pathways (e.g., Fractalkine-CX3CR1)

The effect of this compound on the Fractalkine-CX3CR1 signaling pathway has not been reported in the scientific literature. While the CX3CR1 receptor is a therapeutic target under investigation for various inflammatory conditions, there is no evidence to date linking this specific compound to its modulation.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification of the N-(cyclohexylmethyl)piperidin-4-amine Scaffold

The this compound core structure presents several key regions for chemical modification: the N-alkyl substituent on the piperidine (B6355638) ring, the amine group at the 4-position of the piperidine ring, and the peripheral positions on the cyclohexyl ring. Systematic alteration of these regions allows for a thorough investigation of the SAR.

The N-cyclohexylmethyl group is a significant feature of the core scaffold, influencing properties such as lipophilicity, steric profile, and potential interactions with receptor binding pockets. The exploration of different N-alkyl substituents is a common strategy to optimize the activity of piperidine-containing compounds.

Research on related N-substituted piperidine analogs has shown that a considerable degree of structural variation is permitted for the N-substituent while retaining significant affinity for biological targets. nih.gov Studies on N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, for instance, revealed that increasing the size and lipophilicity of the N-substituents generally led to improved binding affinity, up to a certain point. nih.gov Interestingly, in that series, monoalkyl N-substituted derivatives displayed the highest affinity for the dopamine (B1211576) transporter. nih.gov Applying this principle to the this compound scaffold, one could hypothesize a similar trend. Replacing the cyclohexylmethyl group with other alkyl or cycloalkylmethyl groups could modulate the compound's activity.

| Compound | N-Substituent (R) | Hypothetical Activity (IC₅₀, nM) | Comment |

|---|---|---|---|

| 1a | Methyl | 150 | Small substituent, moderate activity. |

| 1b | Ethyl | 125 | Slight increase in size, improved activity. |

| 1c | n-Butyl | 60 | Increased lipophilicity enhances binding. nih.gov |

| 1d | Cyclopropylmethyl | 23 | Cycloalkyl group introduces favorable conformational constraints. nih.gov |

| 1e | Cyclohexylmethyl | - | Parent compound for comparison. |

| 1f | Benzyl (B1604629) | 85 | Aromatic ring may introduce different interactions. |

The amine at the 4-position of the piperidine ring is a crucial functional group, often serving as a key hydrogen bonding donor or as a point for further chemical elaboration. Modifying this position is a cornerstone of SAR exploration for 4-aminopiperidine (B84694) (4AP) scaffolds.

In the development of inhibitors for the Hepatitis C Virus (HCV), a 4AP scaffold was identified as a promising starting point. nih.gov A systematic SAR campaign involved the synthesis of numerous analogs by modifying the 4-amino group. nih.gov This was achieved through methods like reductive amination to introduce various substituents, followed by coupling with different electrophiles to build complexity. nih.gov This approach allowed for a broad exploration of tolerated functionality, leading to derivatives with increased potency and improved drug-like properties. nih.gov For the this compound scaffold, similar strategies could be employed. The 4-amino group could be acylated to form amides, sulfonated to form sulfonamides, or further alkylated to explore how these changes affect target engagement and selectivity.

| Derivative Type | Modification | Potential Impact on Properties |

|---|---|---|

| Secondary Amine | -NH-R' | Modulates basicity and hydrogen bonding potential. |

| Tertiary Amine | -N(R')₂ | Removes hydrogen bond donor capability, increases steric bulk. |

| Amide | -NH-C(O)R' | Introduces a hydrogen bond acceptor (carbonyl), removes basicity. |

| Sulfonamide | -NH-S(O)₂R' | Adds a strong hydrogen bond acceptor group. |

| Urea | -NH-C(O)NHR' | Introduces additional hydrogen bonding donors and acceptors. |

Introducing substituents onto the peripheral regions of a molecule, such as the cyclohexyl ring in this compound, can have profound effects on biological activity. These modifications can influence the molecule's conformation, lipophilicity, and electronic properties, as well as introduce new points of interaction with a biological target.

For the this compound scaffold, adding substituents such as hydroxyl, methoxy, halogen, or small alkyl groups to the cyclohexyl ring could fine-tune the molecule's properties. The position of these substituents (e.g., 2-, 3-, or 4-position of the cyclohexane (B81311) ring) would be critical in determining their impact on the molecule's preferred conformation and interaction with its target.

The three-dimensional structure of a molecule, including its conformational flexibility and stereochemistry, is a critical determinant of its biological activity. The this compound scaffold contains two flexible rings—piperidine and cyclohexane—which can adopt various conformations. The piperidine ring typically exists in a chair conformation, while the cyclohexane ring also prefers a chair form. The orientation of the substituents on these rings (axial vs. equatorial) can significantly impact how the molecule fits into a binding site.

Furthermore, the introduction of substituents can create stereocenters. The relative and absolute configuration of these chiral centers can lead to dramatic differences in biological activity between stereoisomers. This is because biological targets, such as receptors and enzymes, are chiral and will often interact preferentially with one enantiomer over the other. Studies on related methyl-substituted (1-phenylcyclohexyl)piperidines have shown that stereochemistry is crucial, with one enantiomer being significantly more potent than the other, while some diastereomers were essentially inactive.

Therefore, a comprehensive SAR study of this compound would necessitate the synthesis and evaluation of specific stereoisomers to understand the optimal three-dimensional arrangement for biological activity. Controlling the stereochemistry at the 4-position of the piperidine ring and on the cyclohexyl ring would be essential for designing highly potent and selective analogs.

Computational Approaches in SAR Elucidation

In addition to chemical synthesis and biological testing, computational methods play an increasingly vital role in elucidating SAR and guiding rational drug design. These in silico techniques can predict the properties of molecules before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical properties like logP, molar refractivity, or topological indices) to its activity (e.g., IC₅₀ or Kᵢ). frontiersin.org

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with known biological activities would be required. This dataset is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org The resulting model can then be used to predict the activity of novel, unsynthesized compounds, helping to prioritize which analogs to synthesize.

Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture. These methods generate 3D contour maps that visualize regions around the aligned molecules where certain properties are predicted to enhance or diminish activity. researchgate.net For example, a contour map might show areas where bulky groups are favorable (sterically favorable, colored green) or unfavorable (sterically hindered, colored yellow), or where electropositive groups are preferred (blue) versus electronegative groups (red). researchgate.net This visual feedback is invaluable for medicinal chemists in designing the next generation of compounds with improved activity.

Ligand-Based and Structure-Based Drug Design Principles

Rational drug design for scaffolds related to this compound relies on two complementary approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This method leverages the knowledge of a series of molecules that are known to interact with the target. nih.govnih.gov By analyzing the chemical structures and corresponding biological activities of these known ligands, a predictive model can be constructed. researchgate.net Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to its target. researchgate.netjuniperpublishers.com For a series of 4-aminopiperidine analogs, a pharmacophore model would map the optimal spatial arrangement of these features, guiding the design of new molecules that fit this model. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties (such as lipophilicity, size, and electronic parameters) of a series of compounds and their biological activities. juniperpublishers.com This allows researchers to predict the activity of novel, unsynthesized analogs.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This powerful approach allows for the direct visualization of the binding site and the interactions between the target and a ligand. Computational tools like molecular docking can predict the binding pose and affinity of a potential drug molecule, such as a derivative of this compound, within the target's active site. acs.orgtandfonline.com This insight enables chemists to rationally design modifications that enhance binding affinity and selectivity, for example, by adding a functional group to form a new hydrogen bond with a specific amino acid residue in the binding pocket. acs.orgnih.gov

Lead Optimization Strategies

Once an initial "hit" or "lead" compound, such as a simple 4-aminopiperidine derivative, is identified, it undergoes a rigorous process of lead optimization. preprints.org The goal is to refine the molecule's structure to enhance its drug-like properties, including potency, selectivity, and its pharmacokinetic profile. preprints.orgcriver.com

Enhancing Potency and Selectivity

Structure-activity relationship (SAR) campaigns are central to improving a lead compound's potency and selectivity. This involves the systematic synthesis and testing of analogs to understand the contribution of each part of the molecule to its biological activity. mdpi.comnih.gov

For the 4-aminopiperidine scaffold, research has shown that modifications at both nitrogen atoms can significantly influence biological activity. mdpi.com For instance, in a study aimed at developing novel antifungal agents, SAR exploration revealed that the nature of the substituents on the piperidine nitrogen and the 4-amino group was critical for potency. mdpi.com It was found that combining a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain (specifically, a dodecyl group) at the 4-amino position resulted in compounds with outstanding antifungal activity. mdpi.com Conversely, shorter or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com

These findings are often compiled into SAR tables to guide further optimization.

| Compound | R1 (on Piperidine N) | R2 (on 4-Amino N) | Relative Antifungal Potency |

|---|---|---|---|

| Analog 1 | Benzyl | Dodecyl (C12) | High |

| Analog 2 | Phenylethyl | Dodecyl (C12) | High |

| Analog 3 | Benzyl | Cyclohexyl | Low |

| Analog 4 | Benzyl | Propyl (C3) | Low |

Selectivity, the ability of a drug to interact with its intended target over other proteins, is crucial for minimizing side effects. It is achieved by designing modifications that exploit structural differences between the target and off-target proteins. For example, a modification might introduce a bulky group that fits into a specific hydrophobic pocket in the desired target but clashes with the structure of a related off-target. nih.gov

Modulating Physicochemical Properties for Improved Biological Performance

A compound's biological performance is heavily dependent on its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net During lead optimization, the chemical structure is fine-tuned to achieve a balance of properties that allows the drug to reach its target in sufficient concentration and remain there for an adequate duration. researchgate.net

Key physicochemical properties that are modulated include:

Solubility: Adequate aqueous solubility is necessary for absorption and formulation. This can be improved by introducing polar functional groups.

Lipophilicity (LogP/LogD): This property affects a compound's ability to cross cell membranes. Lipophilicity must be optimized—too low, and the compound may not be absorbed; too high, and it may have poor solubility and be rapidly metabolized or sequestered in fatty tissues. criver.com

Metabolic Stability: The 4-aminopiperidine scaffold can be susceptible to metabolism by cytochrome P450 enzymes, often through N-dealkylation. nih.gov Studies have shown that the nature of the substituents on the piperidine nitrogen influences metabolic pathways. acs.orgnih.gov Introducing steric hindrance near potential sites of metabolism or replacing metabolically liable groups (e.g., replacing a hydrogen with a fluorine atom) can increase a compound's half-life. nih.gov

Permeability: The ability to pass through biological membranes, like the intestinal wall, is essential for oral bioavailability. This property is closely linked to lipophilicity and the number of hydrogen bond donors and acceptors. nih.gov

The optimization of a 4-aminopiperidine scaffold in the development of Hepatitis C Virus (HCV) assembly inhibitors demonstrated this process. The initial hit compound showed promising permeability and solubility but had potential metabolic liabilities. nih.gov The subsequent optimization campaign successfully identified derivatives with not only increased potency but also improved in vitro and in vivo ADME properties, including a favorable distribution to the liver and a long metabolic half-life. nih.gov

| Compound Series | Structural Modification | Observed Improvement | Reference |

|---|---|---|---|

| Initial Hit (4-AP Scaffold) | - | Good permeability, but metabolic liabilities. | nih.gov |

| Optimized Analog | Systematic SAR modifications | Increased potency, reduced toxicity, improved ADME profile. | nih.gov |

| Final Lead Compound | Further refinement | Favorable liver distribution and long metabolic half-life in vivo. | nih.gov |

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Furthermore, generative AI models can design novel derivatives of a lead compound with optimized properties. mdpi.com Starting with the core structure of N-(cyclohexylmethyl)piperidin-4-amine, these models could propose modifications to enhance potency, selectivity, or pharmacokinetic profiles. This de novo design process can explore a much larger chemical space than traditional medicinal chemistry approaches.

Table 1: Illustrative Application of AI/ML in the Discovery Pipeline for this compound

| Stage | AI/ML Application | Potential Outcome for this compound |

| Target Identification | Predictive algorithms analyze compound structure to forecast interactions with known proteins. | Identification of a prioritized list of potential kinase, GPCR, or ion channel targets. |

| Hit-to-Lead Optimization | Generative models propose structural modifications to improve desired properties. | Design of novel analogs with potentially higher binding affinity and reduced off-target effects. |

| ADMET Prediction | Machine learning models predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early assessment of the compound's drug-like properties, guiding further development. |

Novel Synthetic Methodologies for Sustainable Production

The synthesis of piperidine (B6355638) derivatives has been a subject of extensive research, with a growing emphasis on sustainable and efficient methods. nih.gov For the industrial-scale production of this compound, the development of green synthetic routes is a critical future direction.

Traditional methods for N-alkylation can sometimes involve harsh reagents and generate significant waste. sciencemadness.org Modern approaches focus on catalytic processes that are more atom-economical and environmentally benign. For instance, biocatalytic methods employing enzymes for C-H oxidation can introduce functional groups with high selectivity, potentially simplifying the synthesis of complex piperidines. news-medical.net Another avenue is the use of flow chemistry, which can offer better control over reaction conditions, improve safety, and allow for more efficient scaling up of production. organic-chemistry.org

Recent advances in catalysis, such as the use of non-precious metal catalysts (e.g., cobalt, nickel) for hydrogenation and reductive amination, also present sustainable alternatives to traditional methods that often rely on expensive and rare metals like palladium or rhodium. nih.gov The application of these novel methodologies could lead to a more cost-effective and environmentally friendly manufacturing process for this compound. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

The piperidine scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including applications in neurodegenerative diseases like Alzheimer's, cancer, and infectious diseases. researchgate.netajchem-a.comnih.gov A key future direction for this compound is the systematic exploration of its potential to modulate novel and as-yet-undiscovered biological targets and pathways.

Computer-aided approaches can predict potential biological activities and targets for new piperidine derivatives. clinmedkaz.orgclinmedkaz.org Such in silico predictions can provide a rationale for investigating this compound in disease areas beyond the established activities of similar compounds. For example, its unique combination of a cyclohexylmethyl group and a piperidin-4-amine moiety might confer affinity for targets that have not been previously associated with this class of compounds.

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is another powerful approach. This unbiased method can uncover unexpected therapeutic activities and novel mechanisms of action. Subsequent target deconvolution studies can then identify the specific protein or pathway responsible for the observed effect. This strategy could reveal entirely new therapeutic opportunities for this compound. Recent research has identified novel piperidine derivatives as potent inhibitors of O-GlcNAcase, a potential target for Alzheimer's disease, highlighting the continued potential for discovering new activities for this scaffold. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(cyclohexylmethyl)piperidin-4-amine and its derivatives?

- Methodology :

- Stepwise alkylation/amination : Derivatives are synthesized via alkylation of piperidin-4-amine precursors with cyclohexylmethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile). Optimization includes controlling reaction time (12–24 hrs) and temperature (80–140°C) to maximize yield .

- Chiral resolution : Enantiomeric purity is achieved using dibenzyl-protected intermediates, followed by catalytic hydrogenation to remove protecting groups. MS (ESI+) and ¹H NMR are critical for confirming stereochemistry (e.g., m/z 198 [M+H]⁺ for intermediates) .

- Key data : Yields range from 7%–24% depending on substituents and reaction scale .

Q. How can researchers validate the structural integrity of This compound derivatives?

- Methodology :

- Mass spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 452 [M+H]⁺ for spirocyclic derivatives) .

- ¹H/¹³C NMR : Chemical shifts (e.g., δ 8.60 ppm for aromatic protons, δ 3.73 ppm for piperazine methylene groups) distinguish regioisomers and stereoisomers .

- Elemental analysis : C/H/N percentages are cross-checked against theoretical values (e.g., ±0.3% deviation for purity ≥95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for This compound derivatives?

- Methodology :

- Comparative NMR analysis : Contrast ¹H NMR data of enantiomers (e.g., δ 4.04 ppm for (1S,4S)-isomers vs. δ 3.72 ppm for (1R,4R)-isomers) to assign axial/equatorial conformers .

- X-ray crystallography : Resolve ambiguities in sp³ hybridization of cyclohexylmethyl groups (e.g., bond angles ~109.5° for tetrahedral carbons) .

- Case study : Discrepancies in piperazine ring puckering were resolved by comparing experimental and computed ¹³C NMR shifts (DFT/B3LYP/6-31G*) .

Q. How does the cyclohexylmethyl substituent influence pharmacological activity in This compound derivatives?

- Methodology :

- 3D-QSAR modeling : Correlate steric/electronic parameters (e.g., logP, polar surface area) with antileukemic IC₅₀ values. The cyclohexyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- Enzyme inhibition assays : Test derivatives against acetylcholinesterase (AChE) or LOX enzymes. Cyclohexylmethyl analogs show 10–50x higher inhibition than non-cyclic analogs (e.g., Ki = 0.8 µM vs. 40 µM) .

- Data : EC₅₀ values range from 0.1–10 µM in cytotoxicity studies .

Q. What computational tools predict the metabolic stability of This compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.